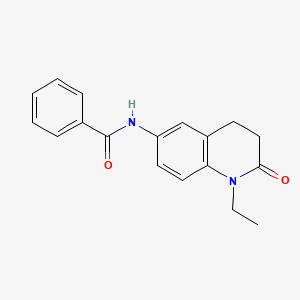

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-2-20-16-10-9-15(12-14(16)8-11-17(20)21)19-18(22)13-6-4-3-5-7-13/h3-7,9-10,12H,2,8,11H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLCWVWTGPOVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves the reaction of 1-ethyl-2-oxo-1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or toluene. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions to introduce different substituents on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Research indicates that N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibits a range of biological activities:

Antiviral Activity

In studies assessing its antiviral properties, this compound demonstrated significant inhibitory effects against influenza A and Coxsackievirus B3. These findings suggest its potential as a candidate for antiviral drug development.

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It was found to reduce pro-inflammatory cytokine levels in vitro, suggesting its utility in treating inflammatory diseases.

Anticancer Properties

Research has shown that this compound can induce apoptosis in specific cancer cell lines. This effect is attributed to its ability to interfere with key signaling pathways involved in cell survival.

Industrial Applications

This compound's unique properties make it valuable in various industrial applications:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex quinoline derivatives.

- Material Science : Utilized in developing new materials due to its chemical stability and reactivity.

- Chemical Processes : Its unique structure allows for innovative approaches in chemical synthesis and process optimization.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. In contrast, the 3-methoxy group in the analog from enhances solubility through polar interactions .

- Chirality and Bioactivity : The thiophene-2-carboximidamide derivative () demonstrates the impact of chirality, with enantiomers showing distinct biological profiles. The (S)-enantiomer exhibited an optical rotation of [α]²⁵₅₈₉ = −18.0°, while the (R)-enantiomer’s activity remains uncharacterized in the provided data .

ADMET and Pharmacokinetic Considerations

While ADMET data for the target compound are unavailable, highlights that substituents on benzamide derivatives critically influence absorption and toxicity. For example, N-(phenylcarbamoyl)benzamide analogs show variable intestinal absorption and cytochrome P450 inhibition based on substituent polarity and steric effects . This suggests that the 1-ethyl and benzamide groups in the target compound may optimize metabolic stability compared to bulkier analogs.

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores its biological activity, mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with an ethyl group and a benzamide moiety. Its molecular structure can be represented as follows:

This structure contributes to its lipophilicity and ability to interact with various biological targets, which is crucial for its pharmacological properties.

This compound exhibits biological activity through several mechanisms:

1. Enzyme Inhibition:

The compound may inhibit the activity of specific enzymes involved in metabolic pathways. This action can alter the biochemical environment within cells, leading to therapeutic effects.

2. Receptor Modulation:

It can interact with cell surface receptors, modulating signaling pathways that influence cellular responses such as proliferation and apoptosis.

3. Nucleic Acid Interaction:

The compound may bind to DNA or RNA, affecting gene expression and protein synthesis, which can have implications in cancer therapy and antiviral strategies.

Biological Activity

Research indicates that this compound has shown potential in various biological assays:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antiviral | Inhibitory effects against influenza A and Coxsackievirus B3 | |

| Anti-inflammatory | Potential to reduce inflammation | |

| Anticancer | Induction of apoptosis in cancer cell lines |

1. Antiviral Activity

In a study evaluating the antiviral properties of this compound against influenza A and Coxsackievirus B3, the compound exhibited significant inhibitory effects. The results suggest its potential as a candidate for antiviral drug development.

2. Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It was found to reduce pro-inflammatory cytokine levels in vitro, suggesting its utility in treating inflammatory diseases.

3. Anticancer Properties

Research has demonstrated that this compound can induce apoptosis in specific cancer cell lines. This effect is attributed to its ability to interfere with key signaling pathways involved in cell survival.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Reactants: 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline and benzoyl chloride.

- Catalyst/Base: Triethylamine is often used to neutralize hydrochloric acid produced during the reaction.

- Solvent: Common solvents include dichloromethane or toluene.

- Procedure: The reaction is conducted under reflux conditions followed by purification through recrystallization or column chromatography .

Q & A

Q. What are the recommended methodologies for synthesizing N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide and its analogs?

Synthesis typically involves coupling reactions between substituted tetrahydroquinoline derivatives and benzoyl groups. Key steps include:

- Chiral separation : Use supercritical fluid chromatography (SFC) with columns like Chiralpak AD-H and mobile phases containing isopropyl alcohol/CO₂ (0.2% diethylamine) for enantiomer resolution .

- Purification : Preparative HPLC or recrystallization under controlled conditions to achieve >95% purity.

- Salt formation : Conversion to hydrochloride salts under standard acidic conditions for improved stability .

Q. How can researchers confirm the structural identity of this compound?

A multi-technique approach is essential:

- NMR spectroscopy : Analyze proton environments (e.g., δ 7.99–6.85 ppm for aromatic protons) and carbon shifts to verify substituent positions .

- Mass spectrometry : Confirm molecular weight via ESI-HRMS (e.g., observed m/z 369.2118 vs. calculated 369.2107 for a related analog) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and assign stereochemistry .

Q. What in vitro assays are suitable for evaluating biological activity?

- Cytotoxicity : Measure IC₅₀/IC₈₀ values using cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa), comparing against standards like hydroxyurea (e.g., IC₈₀ = 4.3 mM vs. 0.8 mM for a benzamide analog) .

- Enzyme inhibition : Screen against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can chiral separation challenges be addressed during synthesis?

- Methodology : Employ SFC with chiral stationary phases (e.g., Chiralpak AD-H) and optimize mobile phase composition (e.g., 50% isopropyl alcohol/CO₂) to resolve enantiomers efficiently. Monitor retention times (e.g., 2.42 min for S-enantiomer vs. 3.30 min for R-enantiomer) .

- Validation : Use optical rotation ([α]²⁵₅₈₉) and enantiomeric excess (ee >99%) measurements to confirm purity .

Q. How should contradictory data in biological assays be analyzed?

- Statistical rigor : Apply probit analysis (e.g., via SPSS) to calculate dose-response curves and validate IC values .

- Replicate studies : Conduct triplicate experiments under standardized conditions (e.g., 24–72 hr exposure, controlled CO₂ levels).

- Mechanistic follow-up : Use molecular docking or transcriptomics to identify off-target effects or pathway interactions .

Q. What strategies optimize the compound’s pharmacokinetic properties?

- Derivatization : Introduce fluorine or trifluoromethyl groups to enhance lipophilicity and blood-brain barrier penetration .

- Prodrug design : Modify hydroxyl or amine groups with acetyl or benzyl protections to improve solubility and metabolic stability .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

- Software tools : Refine structures using SHELX (SHELXL for small molecules, SHELXPRO for macromolecular interfaces) .

- Validation : Cross-check with WinGX suite for symmetry and displacement parameter analysis .

Methodological Tables

Table 1. Key Physicochemical Data for Structural Confirmation

Table 2. Biological Activity Benchmarking

| Assay Type | Compound | IC₈₀ (mM) | Reference |

|---|---|---|---|

| HeLa Cell Viability | Hydroxyurea | 4.3 | |

| HeLa Cell Viability | Benzamide Analog | 0.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.